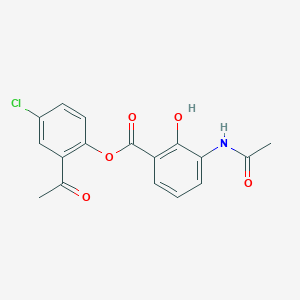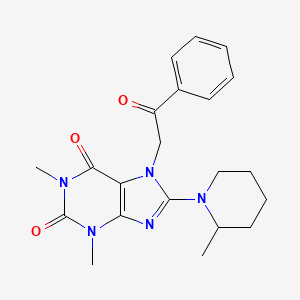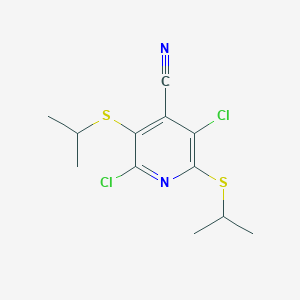
2-Acetyl-4-chlorophenyl 3-(acetylamino)-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-4-chlorophenyl 3-(acetylamino)-2-hydroxybenzoate is an organic compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-chlorophenyl 3-(acetylamino)-2-hydroxybenzoate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis include:
Acetylation: Introduction of acetyl groups to the phenyl and benzoate rings.
Chlorination: Introduction of a chlorine atom to the phenyl ring.
Amidation: Formation of the acetylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-4-chlorophenyl 3-(acetylamino)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Acetyl-4-chlorophenyl 3-(acetylamino)-2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Acetyl-4-chlorophenyl 3-(acetylamino)-2-hydroxybenzoate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)acetylbenzoic acid
- 3-Acetyl-2-(4-methoxy-phenylamino)-6-methyl-pyran-4-one
Uniqueness
2-Acetyl-4-chlorophenyl 3-(acetylamino)-2-hydroxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H14ClNO5 |
|---|---|
Poids moléculaire |
347.7 g/mol |
Nom IUPAC |
(2-acetyl-4-chlorophenyl) 3-acetamido-2-hydroxybenzoate |
InChI |
InChI=1S/C17H14ClNO5/c1-9(20)13-8-11(18)6-7-15(13)24-17(23)12-4-3-5-14(16(12)22)19-10(2)21/h3-8,22H,1-2H3,(H,19,21) |
Clé InChI |
BIDSTWDIBINADU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=C(C(=CC=C2)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]-4,6-dimethyl-5-nitropyridine-3-carboxamide](/img/structure/B15006794.png)
![1,1'-Biphenyl-4,4'-diylbis[3-(furan-2-ylmethyl)urea]](/img/structure/B15006802.png)
![(4Z)-2-(4-fluorophenyl)-4-[({2-[(4-methylphenyl)sulfanyl]ethyl}amino)methylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15006813.png)

![5-Amino-8-ethyl-3-(iodomethyl)-7-methyl-2,3-dihydro[1,3]thiazolo[3,2-c]pyrimidin-4-ium](/img/structure/B15006823.png)
![3-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B15006836.png)
![4,4-Diethyl-2-[1-(4-nitro-phenyl)-1H-pyrrol-2-yl]-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B15006840.png)


![3-[4-(Adamantan-1-yl)piperazin-1-yl]-1-methylpyrrolidine-2,5-dione](/img/structure/B15006867.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}hexanamide](/img/structure/B15006877.png)

![6-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B15006886.png)

